

# WP1066: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **WP1066**, a small molecule inhibitor with significant potential in oncology and immunology. This document details its chemical properties, mechanism of action, and summarizes key quantitative data from preclinical studies. Furthermore, it outlines common experimental protocols for evaluating its activity and visualizes its core signaling pathways.

## **Chemical Structure and Properties**

**WP1066**, with the chemical name (E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]acrylamide, is a synthetic analog of AG490.[1][2] It is a cell-permeable compound that is orally bioavailable and has the ability to cross the blood-brain barrier, a crucial property for treating central nervous system malignancies.[3][4]



| Property          | Value                                             | Reference |
|-------------------|---------------------------------------------------|-----------|
| Molecular Formula | C17H14BrN3O                                       | [2][5]    |
| Molecular Weight  | 356.2 g/mol                                       | [2][5]    |
| CAS Number        | 857064-38-1                                       | [2][4]    |
| Appearance        | Solid                                             | [2]       |
| Purity            | >97%                                              | [2]       |
| Solubility        | Soluble in DMSO to 25 mM and in ethanol to 10 mM. | [2]       |

# Mechanism of Action: Targeting the JAK/STAT Pathway

**WP1066** is a potent inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][6] This pathway is often constitutively activated in a wide range of cancers, contributing to tumor cell proliferation, survival, angiogenesis, and immune evasion.[7][8]

The primary mechanism of **WP1066** involves the inhibition of JAK2 phosphorylation, which in turn prevents the phosphorylation and activation of its downstream target, STAT3.[1][9] Unlike its parent compound AG490, **WP1066** not only inhibits JAK2 phosphorylation but also promotes the degradation of the JAK2 protein.[6] The inhibition of STAT3 activation blocks its translocation to the nucleus, thereby downregulating the expression of various oncogenic target genes, including c-Myc, Bcl-xL, and Mcl-1.[7][10]

Beyond its effects on JAK2 and STAT3, **WP1066** has also been shown to inhibit STAT5 and ERK1/2, while not affecting JAK1 and JAK3.[6][11] Furthermore, it has demonstrated the ability to inhibit ceramide glucosyltransferase activity independently of the JAK/STAT3 pathway.[12]

### **Signaling Pathway Diagram**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. apexbt.com [apexbt.com]
- 2. WP1066, JAK/STAT3 inhibitor (CAS 857064-38-1) | Abcam [abcam.com]
- 3. Breakthrough: WP1066 inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]
- 4. caymanchem.com [caymanchem.com]
- 5. WP-1066 | C17H14BrN3O | CID 11210478 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]



- 9. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. WP1066, a small molecule inhibitor of the JAK/STAT3 pathway, inhibits ceramide glucosyltransferase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [WP1066: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683322#understanding-the-chemical-structure-and-properties-of-wp1066]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com